molecular formula C8H11BrClNO2S B598969 2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl CAS No. 1200575-83-2

2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl

Cat. No.: B598969
CAS No.: 1200575-83-2
M. Wt: 300.595
InChI Key: LYCIPWMKRDUQHR-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfonyl]-ethanamine hydrochloride is a chemical compound with the molecular formula C8H11BrClNO2S. It is known for its significant pharmacological properties and has drawn considerable research interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfonyl]-ethanamine hydrochloride typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfonyl]-ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[(4-Bromophenyl)sulfonyl]-ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfonyl]-ethanamine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [(4-Bromophenyl)sulphonyl]acetonitrile
  • [(4-Bromophenyl)sulfonyl]methane

Uniqueness

2-[(4-Bromophenyl)sulfonyl]-ethanamine hydrochloride is unique due to its specific structural features and the presence of both bromine and sulfonyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-(4-bromophenyl)sulfonylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCIPWMKRDUQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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